molecular formula C22H29NO6S B190310 Lobeline sulfate CAS No. 134-64-5

Lobeline sulfate

Cat. No.: B190310
CAS No.: 134-64-5
M. Wt: 435.5 g/mol
InChI Key: BEDBXOIWRNCGAU-NFQNBQCWSA-N
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Mechanism of Action

Target of Action

Lobeline sulfate primarily targets neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release and metabolism of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .

Biochemical Pathways

The biochemical pathways affected by this compound involve the fundamental mechanisms of dopamine storage and release . By inhibiting dopamine uptake and promoting dopamine release from storage vesicles, this compound perturbs these mechanisms . This alteration in dopamine function can antagonize the neurochemical and behavioral effects of psychostimulants like amphetamine and methamphetamine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in dopamine function . By inhibiting dopamine uptake and promoting dopamine release, this compound can influence mood and cognition . It has been found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, isomerization of lobeline, a process that can affect its respiratory excitatory effects, is influenced by these factors . The study found that this isomerization was a one-way process, converting only from cis to trans, where temperature was the catalytic factor and pH was the key factor .

Safety and Hazards

Ingestion of lobeline may cause nausea, vomiting, diarrhea, coughing, dizziness, visual disturbances, hearing disturbances, mental confusion, weakness, slowed heart rate, increased blood pressure, increased breathing rate, tremors, and seizures . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Despite the widespread use of ventilators, first-aid medicines such as nikethamide and lobeline have retired to second line, but as a nonselective antagonist with high affinity for a4b2 and a3b2 nicotinic acetylcholine receptors (nAChRs). In recent years, lobeline has shown great promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer disease and Parkinson disease .

Biochemical Analysis

Biochemical Properties

Lobeline sulfate interacts with various biomolecules, including enzymes and proteins. It acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It also inhibits the reuptake of dopamine and serotonin .

Cellular Effects

This compound influences cell function by altering dopamine function. Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal . This can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2). This interaction perturbs the fundamental mechanisms of dopamine storage and release .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, different degrees of isomerization of lobeline injection have significant differences in respiratory excitatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, minimal effective intravenous doses range from 0.015 mg/kg body weight in horses to 0.1 mg/kg body weight in dogs .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine metabolism. It inhibits dopamine uptake and promotes dopamine release, interacting with the vesicular monoamine transporter .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier .

Subcellular Localization

Given its interactions with neuronal nicotinic receptors and the vesicular monoamine transporter, it is likely to be found in regions of the cell where these components are localized .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Lobeline sulfate involves the conversion of Lobeline into Lobeline hydrochloride, followed by the reaction with sulfuric acid to form Lobeline sulfate.", "Starting Materials": [ "Lobeline", "Hydrochloric acid", "Sulfuric acid", "Water" ], "Reaction": [ { "Step 1": "Lobeline is dissolved in hydrochloric acid to form Lobeline hydrochloride.", "Chemical equation 1": "Lobeline + Hydrochloric acid → Lobeline hydrochloride" }, { "Step 2": "Sulfuric acid is added to the Lobeline hydrochloride solution, and the mixture is heated to form Lobeline sulfate.", "Chemical equation 2": "Lobeline hydrochloride + Sulfuric acid → Lobeline sulfate + Hydrochloric acid", "Step 3": "The Lobeline sulfate is then precipitated out of the solution by adding water and filtered to obtain the final product." } ] }

CAS No.

134-64-5

Molecular Formula

C22H29NO6S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid

InChI

InChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)/t19-,20+,21-;/m0./s1

InChI Key

BEDBXOIWRNCGAU-NFQNBQCWSA-N

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.OS(=O)(=O)O

SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O

134-64-5

Pictograms

Acute Toxic

Synonyms

Lobeline
Lobeline Sulfate
Smokeless
Sulfate, Lobeline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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